molecular formula C15H21BN2O4 B594449 N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-36-6

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B594449
CAS No.: 1218791-36-6
M. Wt: 304.153
InChI Key: NRIFOFRAGQPPBY-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is also known as 4-Cyclopropylamino-3-nitrophenylboronic acid, pinacol ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure was determined using X-ray diffraction analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, boronic acids and their derivatives are known to be involved in various chemical reactions, including the Suzuki-Miyaura reaction .

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives have been synthesized and characterized for their structural properties. Wu, Chen, Chen, and Zhou (2021) conducted a study where the title compounds, including N-Cyclopropyl derivatives, were synthesized and characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structures were optimized using DFT calculations and compared with X-ray diffraction results (Wu, Chen, Chen, & Zhou, 2021).

Application in Explosive Detection

The compound has been utilized in the detection of explosives. Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, and Cheng (2016) researched the use of boron ester derivatives, including N-Cyclopropyl derivatives, as organic thin-film fluorescence probes for explosive detection, particularly for hydrogen peroxide vapor, a signature compound of peroxide-based explosives (Fu et al., 2016).

Fluorescence Probes for Hydrogen Peroxide Detection

Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James (2018) synthesized a series of boronate ester fluorescence probes, including N-Cyclopropyl derivatives, for detecting hydrogen peroxide (H2O2). These probes showed varying fluorescence responses towards H2O2, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).

Application in Electrolytes for Fluoride Shuttle Batteries

Kucuk and Abe (2020) investigated boron-based compounds, including N-Cyclopropyl derivatives, as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. The study focused on the effects of the acidity strength of borates on electrochemical compatibility, demonstrating the potential for improved battery performance (Kucuk & Abe, 2020).

Electrochromic Materials

Li, Liu, Ju, Zhang, and Zhao (2017) synthesized novel electrochromic materials employing N-Cyclopropyl derivatives. The materials showed promising properties for electrochromic applications, especially in the near-infrared region, indicating potential use in advanced display technologies (Li, Liu, Ju, Zhang, & Zhao, 2017).

Properties

IUPAC Name

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIFOFRAGQPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675191
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-36-6
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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